4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound features a unique structure with a pyrano[2,3-c]pyrazole core, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions have been explored to enhance the efficiency of the synthesis process . These methods offer advantages in terms of reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at specific positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound . These derivatives often exhibit distinct chemical and biological properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes in the metabolic pathways of parasites, leading to their death . The compound’s ability to bind to these targets is attributed to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Hydrazine-coupled pyrazole derivatives
Uniqueness
4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole stands out due to its unique pyrano[2,3-c]pyrazole core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87277-56-3 |
---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4,6,6-trimethyl-1,3-diphenylpyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C21H20N2O/c1-15-14-21(2,3)24-20-18(15)19(16-10-6-4-7-11-16)22-23(20)17-12-8-5-9-13-17/h4-14H,1-3H3 |
InChI Key |
AEIFNJVQCKDURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.